molecular formula C13H16O3 B14330545 2-(4-Methoxyphenyl)-2-methyloxan-3-one CAS No. 106281-30-5

2-(4-Methoxyphenyl)-2-methyloxan-3-one

Katalognummer: B14330545
CAS-Nummer: 106281-30-5
Molekulargewicht: 220.26 g/mol
InChI-Schlüssel: YSXVLMHKMPDWDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxyphenyl)-2-methyloxan-3-one is an organic compound that belongs to the class of oxanones It features a methoxyphenyl group attached to an oxanone ring, making it an interesting subject for various chemical studies and applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-methyloxan-3-one can be achieved through several methods. One common approach involves the use of multicomponent reactions, which are efficient and allow for the formation of complex molecules in a single step. For instance, the reaction of 4-methoxyphenylglyoxal with Meldrum’s acid in the presence of a base such as triethylamine can yield the desired oxanone compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale multicomponent reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxyphenyl)-2-methyloxan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxanone derivatives.

    Reduction: Reduction reactions can convert the oxanone group to alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxanone derivatives, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxyphenyl)-2-methyloxan-3-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)-2-methyloxan-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-2-methyloxan-3-one is unique due to its specific oxanone structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

106281-30-5

Molekularformel

C13H16O3

Molekulargewicht

220.26 g/mol

IUPAC-Name

2-(4-methoxyphenyl)-2-methyloxan-3-one

InChI

InChI=1S/C13H16O3/c1-13(12(14)4-3-9-16-13)10-5-7-11(15-2)8-6-10/h5-8H,3-4,9H2,1-2H3

InChI-Schlüssel

YSXVLMHKMPDWDY-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)CCCO1)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.